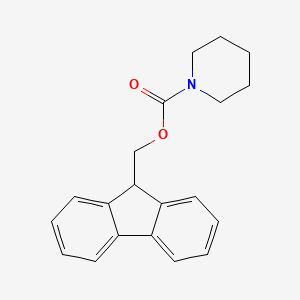

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate

Descripción

Contextualization within Amine Protecting Group Strategies

In the intricate world of organic synthesis, it is often necessary to temporarily block a reactive functional group on a molecule to prevent it from interfering with a desired chemical transformation elsewhere on the molecule. This temporary "mask" is known as a protecting group. For the protection of amines, a variety of such groups have been developed, each with its own unique set of conditions for installation (protection) and removal (deprotection).

The fluorenylmethoxycarbonyl (Fmoc) group is a prominent member of the urethane-type protecting groups, which also includes the more acid-labile Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups. The key feature of the Fmoc group is its lability to basic conditions, while remaining stable to acidic and hydrogenolysis conditions. This "orthogonality" is of paramount importance in complex syntheses where multiple protecting groups are used, as it allows for the selective deprotection of one amine in the presence of others protected by different groups.

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate is intrinsically linked to this strategy. It is the adduct formed when piperidine (B6355638), a common secondary amine base, is used to cleave the Fmoc group from a protected amine. The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by piperidine, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The piperidine then acts as a scavenger, reacting with the electrophilic dibenzofulvene to form this compound. This scavenging action is crucial as it prevents the highly reactive dibenzofulvene from undergoing undesirable side reactions with the newly deprotected amine or other nucleophiles in the reaction mixture.

Overview of its Significance in Synthetic Methodology

The significance of this compound extends beyond its role as a byproduct in Fmoc deprotection. The compound itself, being a stable, protected form of piperidine, can serve as a valuable building block in its own right. The piperidine moiety is a common structural motif in many biologically active compounds and natural products. By employing Fmoc-piperidine in a synthesis, chemists can introduce this important heterocyclic ring system in a protected form, revealing the secondary amine at a later, strategic point in the synthetic sequence through the standard basic deprotection protocol.

Furthermore, the study of this compound and its formation has led to a deeper understanding of the Fmoc deprotection process, enabling the development of alternative, non-piperidine-based reagents for this critical step in solid-phase peptide synthesis (SPPS). This research has been driven by the desire to avoid potential side reactions associated with piperidine and to simplify the purification of synthetic peptides.

Chemical and Physical Properties

The physical and chemical properties of this compound are well-documented and are crucial for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molecular Weight | 307.4 g/mol rsc.org |

| IUPAC Name | This compound rsc.org |

| CAS Number | 207558-19-8 rsc.org |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents such as DMF, DCM, and THF |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of piperidine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a base.

A general synthetic scheme is as follows:

Piperidine + Fmoc-Cl → this compound + HCl

Characterization of the compound would be carried out using standard spectroscopic methods:

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the fluorenyl group, the methylene (B1212753) protons of the linker, the methine proton at the 9-position of the fluorene, and the methylene protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring and the linker. |

| IR Spectroscopy | A characteristic strong absorption band for the carbonyl group (C=O) of the carbamate, typically in the region of 1690-1710 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Applications in Organic Synthesis

As mentioned, this compound serves a dual role in organic synthesis: as a key player in the Fmoc deprotection strategy and as a building block for the introduction of the piperidine motif.

Use as a Protected Piperidine Building Block

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. The use of Fmoc-piperidine allows for the incorporation of this ring system into a growing molecule while the nitrogen atom is masked. This is particularly useful in multi-step syntheses where the piperidine nitrogen might otherwise interfere with subsequent reactions. Once the desired molecular framework is assembled, the Fmoc group can be cleanly removed under mild basic conditions to liberate the piperidine's secondary amine for further functionalization or to yield the final target molecule. Research has explored the application of fluorene-containing piperidine derivatives in the synthesis of complex molecules such as macrocycles and dendrimers chemicalbook.com.

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMIFYJJOPYXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate

Precursor Synthesis and Design for the Piperidine (B6355638) and Fluorenyl Moieties

The synthesis of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate fundamentally relies on the strategic preparation of its two key components: the piperidine ring and the fluorenylmethoxycarbonyl (Fmoc) group.

Piperidine Moiety: The piperidine scaffold is a prevalent feature in many pharmaceuticals and alkaloids. researchgate.net Its synthesis can be approached in various ways, depending on the desired substitution and stereochemistry. For the parent, unsubstituted piperidine, catalytic hydrogenation of pyridine (B92270) is a common industrial method. However, for creating more complex, substituted piperidine derivatives, more nuanced strategies are employed. One such advanced method involves the oxidative ring cleavage of cycloalkenes to form dialdehyde (B1249045) intermediates. researchgate.net These intermediates can then undergo a reductive ring closure in the presence of an amine source to form the piperidine ring, a process that also allows for the introduction of various substituents. researchgate.net

Fluorenyl Moiety: The fluorenyl moiety is introduced via an activated form of 9-fluorenylmethanol. This alcohol is typically converted into a more reactive species to facilitate the carbamate (B1207046) formation. The two most common activated forms are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). total-synthesis.com

Fmoc-Cl is prepared by reacting 9-fluorenylmethanol with phosgene (B1210022). While highly reactive and effective, the use of toxic phosgene is a significant drawback, particularly for large-scale synthesis. total-synthesis.com

Fmoc-OSu offers a safer and more stable alternative. It is synthesized from 9-fluorenylmethanol and N,N'-disuccinimidyl carbonate (DSC). Fmoc-OSu is a stable, crystalline solid that is less sensitive to moisture than Fmoc-Cl, making it more suitable for a wider range of reaction conditions and particularly for scalable processes. total-synthesis.comnih.gov

Optimized Carbamate Formation Reactions

The central step in the synthesis is the formation of the carbamate linkage between the piperidine nitrogen and the Fmoc group. This reaction, a nucleophilic substitution, involves the attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the activated Fmoc precursor. total-synthesis.com Optimization of this step is crucial for maximizing yield and minimizing side products.

The classic method for this transformation is the Schotten-Baumann reaction, which is conducted in a two-phase system (typically an organic solvent and water) with a base to neutralize the acidic byproduct (e.g., HCl when using Fmoc-Cl). total-synthesis.com

Key parameters for optimization include:

Reagent Choice: Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and safety, which can lead to cleaner reactions and fewer side products. total-synthesis.com

Base: An inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is commonly used to scavenge the acid formed during the reaction without competing as a nucleophile. total-synthesis.comresearchgate.net

Solvent System: A mixture of an organic solvent like dioxane or dichloromethane (B109758) (DCM) and water is frequently employed to dissolve both the organic precursors and the inorganic base. total-synthesis.comresearchgate.net

Temperature and Time: The reaction is typically carried out at room temperature for several hours to ensure completion. researchgate.net

A representative procedure involves reacting piperidine with one equivalent of Fmoc-Cl in a 1:1 mixture of dioxane and water, with sodium carbonate as the base, stirring at room temperature for approximately four hours. researchgate.net

| Fmoc Reagent | Base | Solvent System | Typical Conditions | Reference |

|---|---|---|---|---|

| Fmoc-Cl | Sodium Carbonate (Na₂CO₃) | Dioxane/Water (1:1) | 1 equiv. Fmoc-Cl, 2.5 equiv. base, Room Temp, 4h | researchgate.net |

| Fmoc-Cl | Pyridine | Dichloromethane (CH₂Cl₂) | Anhydrous conditions | total-synthesis.com |

| Fmoc-OSu | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Dropwise addition of base at 0°C, then Room Temp | nih.gov |

| Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | DMF or Dioxane/Water | Standard conditions for amine protection | total-synthesis.com |

Stereocontrolled Approaches in the Synthesis of Piperidine Derivatives

When the target molecule is a derivative of this compound containing stereocenters on the piperidine ring, stereocontrol becomes a paramount concern. Advanced synthetic methodologies have been developed to construct these chiral piperidine cores with high fidelity.

A powerful strategy is based on the oxidative ring opening of an unsaturated bicyclic precursor, such as a Vince-lactam, followed by a double reductive amination to close the ring. jyu.fi This approach offers excellent control over the stereochemistry of the final product, as the configuration of the chiral centers in the starting material dictates the stereochemistry of the newly formed piperidine ring. jyu.fi

The key steps in this stereocontrolled synthesis are:

Oxidative Ring Opening: An unsaturated bicyclic compound is treated with an oxidizing agent (e.g., ozone followed by a reductive workup) to cleave the double bond, yielding a diformyl intermediate. researchgate.net

Reductive Ring Closure: The resulting dialdehyde is not isolated but is reacted in situ with an amine source (such as an ammonium (B1175870) salt or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride). This tandem reaction forms two new C-N bonds and closes the ring to create the desired piperidine derivative. researchgate.net

This methodology has been successfully applied to produce a variety of functionalized piperidines, including those containing fluorine atoms, with predetermined stereochemistry. researchgate.netjyu.fi The ability to control the spatial arrangement of substituents on the piperidine ring is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Scalable Synthetic Methodologies and Process Development

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of safety, cost-effectiveness, and environmental impact. Process development focuses on optimizing the reaction to be robust, high-yielding, and practical for large-volume production.

Key considerations for a scalable synthesis include:

Cost of Starting Materials: Utilizing inexpensive and readily available starting materials is essential. For instance, routes that begin with simple precursors like ethylenediamine (B42938) or pyridine are often favored. nih.gov

Purification Methods: The reliance on chromatographic purification, which is time-consuming and solvent-intensive, should be minimized. Scalable syntheses prioritize purification through crystallization, extraction, or filtration through a silica (B1680970) plug, which are more amenable to large-scale operations. nih.gov

Reagent Selection: Hazardous or highly toxic reagents like phosgene should be replaced with safer alternatives, such as using Fmoc-OSu instead of Fmoc-Cl. total-synthesis.comnih.gov

Process Safety: The reaction conditions, including temperature, pressure, and the handling of reagents, must be carefully controlled to ensure a safe operation.

Mechanistic Investigations and Reactivity Studies of 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate

Chemical Transformations of the Carbamate (B1207046) Moiety

The carbamate functional group is the most reactive center of the molecule under specific conditions, primarily serving as a base-labile protecting group. luxembourg-bio.com Its transformations are almost exclusively related to the cleavage of the N-C bond to liberate the free piperidine (B6355638) amine.

Deprotection Strategies and Kinetics

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of its chemical utility, and various strategies have been developed to achieve this transformation efficiently. lgcstandards.com The deprotection is characteristically rapid, with the half-life of a typical Fmoc-protected amine being approximately six seconds in a standard 20% piperidine solution in N,N-dimethylformamide (DMF). wikipedia.org

The most common method for Fmoc cleavage involves treatment with a secondary amine, which acts as a base. nih.gov Piperidine is the conventional reagent for this purpose due to its optimal basicity and nucleophilicity, which allows it to not only initiate the deprotection but also to effectively trap a reactive byproduct. wikipedia.orgnih.gov

However, due to piperidine's status as a controlled substance and its potential to induce side reactions in complex syntheses, a range of alternative bases has been investigated. luxembourg-bio.comnih.gov These alternatives include other cyclic secondary amines like 4-methylpiperidine (B120128) and piperazine, as well as non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). luxembourg-bio.comnih.govnih.gov The choice of base and reaction conditions can significantly influence the kinetics and outcome of the deprotection, with factors such as solvent polarity, base concentration, and pKa playing crucial roles. nih.govacs.org For instance, pyrrolidine (B122466) has been shown to be a more effective deprotection reagent than piperidine in less polar solvent systems. acs.org

| Deprotection Reagent | Typical Conditions | pKa (Conjugate Acid) | Key Characteristics and Potential Side Reactions |

|---|---|---|---|

| Piperidine (PP) | 20% in DMF | 11.1 | Standard reagent; efficient DBF scavenger; can induce aspartimide formation. wikipedia.orgnih.govresearchgate.net |

| 4-Methylpiperidine (4MP) | 20% in DMF | ~11.2 | Similar efficiency to piperidine; often used as a direct replacement. luxembourg-bio.comnih.gov |

| Piperazine (PZ) | 5-10% in DMF | 9.7 | Less basic; reported to cause fewer side reactions like aspartimide formation. wikipedia.orgresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF | 13.5 | Strong, non-nucleophilic base; rapid deprotection but more prone to side reactions. luxembourg-bio.comiris-biotech.de |

| Pyrrolidine | 20% in various solvents | 11.3 | Highly efficient, particularly in less polar, greener solvent mixtures. acs.org |

Cleavage Mechanisms in Various Chemical Environments

The cleavage of the Fmoc group from the piperidine nitrogen proceeds through a base-catalyzed β-elimination, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. acs.orgresearchgate.netsemanticscholar.org

The process occurs in two main steps under basic conditions:

Proton Abstraction: A base removes the relatively acidic proton from the C9 position of the fluorenyl group. nih.govsemanticscholar.org This step is favored because it forms a resonance-stabilized dibenzocyclopentadienide anion. luxembourg-bio.com

β-Elimination: The resulting anion is unstable and rapidly undergoes elimination. This leads to the cleavage of the C-O bond of the carbamate, which fragments into three components: the deprotected piperidine amine, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). luxembourg-bio.comnih.govresearchgate.net

A crucial aspect of this mechanism is the fate of the DBF byproduct. In the presence of a nucleophilic base like piperidine, DBF is efficiently trapped via a Michael-type addition to form a stable, inactive adduct. semanticscholar.orgresearchgate.net This scavenging step is vital as it prevents the DBF from reacting with the newly liberated piperidine amine, which would result in an irreversible termination of the intended synthetic pathway. acs.org

In contrast to its lability in basic media, the Fmoc-carbamate linkage is notably stable in acidic environments. wikipedia.org It is resistant to cleavage by acids such as trifluoroacetic acid (TFA), a property that provides orthogonal protection in syntheses where acid-labile groups like the tert-butoxycarbonyl (Boc) group are also present. lgcstandards.com

Reactions Involving the Piperidine Ring System

While the primary reactivity of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate is centered on the Fmoc group, the piperidine ring itself can be a site of chemical modification, or its inherent stability can be leveraged in broader synthetic strategies.

Functionalization of the Piperidine Scaffold

The Fmoc group serves as a robust protecting group for the piperidine nitrogen, enabling selective functionalization at other positions of the heterocyclic ring. By preventing reactions at the nitrogen atom, modifications can be directed to the carbon backbone. For example, derivatives such as (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate (Fmoc-4-piperidone) are valuable synthetic intermediates. The ketone at the C4 position can undergo a variety of transformations, including reduction to a hydroxyl group, reductive amination, or Wittig reactions, to introduce diverse functionalities onto the piperidine scaffold.

Similarly, Fmoc-protected amino-piperidine derivatives are employed as building blocks in the synthesis of more complex molecules, such as peptidomimetics and inhibitors of enzymes like nitric oxide synthase. researchgate.net In these applications, the Fmoc group ensures that the piperidine nitrogen does not interfere with subsequent coupling or modification steps.

Reactivity of the 9H-Fluorene-9-ylmethyl Moiety

The fluorenyl portion of the molecule possesses its own distinct reactivity, which is fundamental to both the cleavage mechanism and the analytical monitoring of the reaction.

The most significant chemical behavior of the fluorenyl group is the acidity of the C9 proton, which is the trigger for the entire deprotection sequence as described in section 3.1.2. nih.gov Upon cleavage, the fluorenyl group is released as dibenzofulvene (DBF), a reactive electrophile. nih.govsemanticscholar.org The propensity of DBF to undergo Michael addition with nucleophiles is a critical feature. While its reaction with the deprotecting base is productive, its potential to react with other nucleophiles necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts. acs.org

Furthermore, the fluorene (B118485) ring system is highly chromophoric and fluorescent. wikipedia.orgpublish.csiro.au This property is not a chemical transformation in itself but is a direct consequence of the moiety's electronic structure and is exploited for practical purposes. The DBF-piperidine adduct formed during deprotection has a strong and characteristic UV absorbance. researchgate.net This allows for the real-time spectrophotometric monitoring of the deprotection reaction, enabling quantitative assessment of its completion. semanticscholar.org This analytical application is a key advantage of using Fmoc chemistry in automated synthesis.

| Species | Maximum Absorption Wavelength (λmax) | Molar Absorption Coefficient (ε) in DMF | Reference |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | ~301 nm | 7800 M-1cm-1 | semanticscholar.orgresearchgate.net |

| Dibenzofulvene-piperidine adduct | ~289 nm | 5800 M-1cm-1 | semanticscholar.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorene System

The tricyclic fluorene core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). In contrast, its electron-rich nature means it is generally inert to nucleophilic aromatic substitution (SNAr) unless specific activating groups are present or specialized reaction conditions are employed.

Electrophilic Aromatic Substitution (SEAr)

The fluorene ring system is more reactive towards electrophiles than benzene (B151609) or biphenyl. This heightened reactivity is attributed to the planar, fully conjugated nature of the two benzene rings held rigid by the five-membered ring. quora.com Electrophilic attack predominantly occurs at the positions ortho and para to the bridge—namely C2, C4, C5, and C7—as these positions are most activated by the bicyclic system.

While specific studies detailing the electrophilic substitution on this compound are not extensively documented, the general reactivity of the fluorene system allows for a variety of transformations. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed at these activated positions. For instance, the synthesis of substituted Fmoc-Cl derivatives for specialized applications in peptide synthesis often involves an initial electrophilic substitution on the fluorene ring before conversion to the chloroformate. thieme-connect.de

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Fluorene

| Position | Relative Reactivity | Notes |

|---|---|---|

| 2, 7 | Highly Activated | Electronically favored for substitution. |

| 4, 5 | Activated | Also favorable, but can be influenced by sterics. |

| 1, 8 | Deactivated | Less favorable due to ring strain effects. rsc.org |

Nucleophilic Aromatic Substitution (SNAr)

Standard nucleophilic aromatic substitution requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group. masterorganicchemistry.com The unsubstituted fluorene ring in this compound lacks this activation and is therefore unreactive towards common nucleophiles under standard SNAr conditions. nih.govnih.gov

Accomplishing nucleophilic substitution on such an unactivated system would necessitate unconventional methods. One modern approach involves cation radical-accelerated SNAr (CRA-SNAr), often enabled by photoredox catalysis, which can facilitate the substitution of unactivated arenes. nih.gov However, the application of such methods specifically to the fluorene system of this compound is not a common transformation.

Reactions at the 9-Position of Fluorene

The most significant and widely exploited reaction of the Fmoc group occurs at the 9-position. The C9-H proton is remarkably acidic (pKa ≈ 23 in DMSO) because its removal generates a cyclopentadienyl (B1206354) anion, which is stabilized by being part of a larger 14-electron aromatic system that fulfills Hückel's rule. total-synthesis.com This acidity is the cornerstone of the Fmoc group's utility as a base-labile protecting group. wikipedia.org

The deprotection of this compound, to release the free piperidine, is initiated by treatment with a base. The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgspringernature.com

The mechanism involves two key steps:

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic C9 proton to form a stabilized fluorenyl carbanion intermediate. This is generally the rate-determining step. rsc.orgnih.gov

β-Elimination: The carbanion intermediate undergoes rapid β-elimination, cleaving the C9-O bond to release the free amine (as a carbamate, which decarboxylates), carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govresearchgate.net

The secondary amine used for deprotection serves a dual role. After initiating the reaction, the excess amine acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable adduct. researchgate.netresearchgate.net This prevents the DBF from undergoing polymerization or reacting with the newly liberated amine, which would result in chain termination in applications like peptide synthesis. acs.orgreddit.com

The rate of Fmoc cleavage is highly dependent on the base used. Secondary amines are particularly effective due to their ability to both deprotonate and efficiently trap the DBF byproduct. nih.govresearchgate.net

Table 2: Comparative Half-lives for Fmoc Cleavage with Various Bases in DMF

| Amine Base (Concentration) | Half-life (t₁₂) | Reference |

|---|---|---|

| 20% Piperidine | 6 seconds | total-synthesis.com |

| 5% Piperidine | 20 seconds | total-synthesis.com |

| 50% Morpholine | 1 minute | total-synthesis.com |

| 5% Piperazine + 2% DBU | ~30 seconds (faster than 20% piperidine) | rsc.org |

| 50% Dicyclohexylamine | 35 minutes | total-synthesis.com |

Data adapted from studies on Fmoc-protected amino acids, which exhibit analogous kinetics.

Role in Cascade and Multicomponent Reactions

This compound is not typically a direct participant or catalyst in cascade or multicomponent reactions (MCRs). Instead, its role is primarily that of a protected substrate, where the Fmoc group serves to mask the reactivity of the piperidine nitrogen until a specific point in a synthetic sequence.

MCRs, such as the Ugi, Passerini, or Strecker reactions, are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product. nih.govorganic-chemistry.org Amines are a fundamental component in many of these reactions. In this context, this compound could serve as the amine component, provided the reaction conditions are compatible with the Fmoc group. Given that Fmoc is stable to the often neutral or mildly acidic conditions of many MCRs, its use is feasible. total-synthesis.com

The true potential in a cascade sequence lies in using the deprotection step as a trigger for subsequent, intramolecular reactions. A hypothetical cascade could be designed as follows:

An MCR is performed using an Fmoc-protected substrate like this compound, which also incorporates other latent functional groups.

The product of the MCR is then treated with a base (e.g., piperidine in DMF).

This treatment serves two purposes: it removes the Fmoc group to unmask the piperidine nitrogen, which can then immediately participate in a planned intramolecular cyclization or rearrangement, thus completing the cascade.

While the compound itself does not initiate the cascade, the strategic removal of its protecting group is the key step that allows the cascade to proceed. This "protect-react-deprotect-cascade" strategy allows for the controlled construction of complex molecular architectures.

Applications of 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate in Complex Molecule Synthesis

Utilization as a Versatile Amine Protecting Group

The most prominent role of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate lies in the strategic use of its (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) component as a protecting group for the piperidine (B6355638) nitrogen. The Fmoc group is a staple in modern organic synthesis, particularly in peptide synthesis, due to its unique cleavage conditions. hilarispublisher.com It exhibits robust stability under acidic conditions while being readily removable by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net

The deprotection mechanism is a two-step E1cB elimination. A base, such as piperidine, abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. This is followed by a β-elimination that liberates the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. nih.govmdpi.com The excess piperidine used in the reaction conveniently traps the electrophilic DBF to form a stable adduct, preventing it from participating in unwanted side reactions with the newly deprotected amine. hilarispublisher.comresearchgate.net This orthogonal deprotection strategy allows for the selective unmasking of the piperidine nitrogen without affecting acid-labile protecting groups elsewhere in the molecule, a critical feature in multi-step synthesis. hilarispublisher.com

The versatility of the Fmoc group attached to the piperidine core allows for its incorporation into complex synthetic schemes where precise control over reactive sites is paramount.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Piperidine | 20-30% | DMF | 10-20 minutes | researchgate.net |

| Piperidine | 55% | DMF | 20 minutes | researchgate.net |

| 4-Methylpiperidine (B120128) (4MP) | 20% | DMF | Similar to Piperidine | mdpi.com |

| Piperazine (PZ) | 10% w/v | DMF/Ethanol (9:1) | Variable | mdpi.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | DMF | Very rapid | hilarispublisher.com |

| Tetrabutylammonium fluoride (B91410) (TBAF) | 0.02-0.1 M | DMF | Variable | researchgate.net |

Building Block for Macrocyclic Architectures

Macrocycles are large cyclic molecules that often possess unique biological activities and are of significant interest in drug discovery. The synthesis of these complex structures frequently relies on a strategy involving the stepwise assembly of a linear precursor on a solid support, followed by an intramolecular cyclization. This compound is an ideal building block for creating piperidine-containing macrocycles using this approach.

The synthesis begins by anchoring the Fmoc-protected piperidine unit to a solid-phase resin or coupling it to another fragment of the target macrocycle. The Fmoc group protects the piperidine nitrogen during subsequent chain elongation steps. nih.govnih.gov Once the linear precursor is fully assembled, the terminal Fmoc group is removed using standard basic conditions (e.g., piperidine in DMF) to expose a secondary amine. This newly liberated amine can then react with an activated carboxyl group at the other end of the linear chain to form the macrocyclic ring. escholarship.org

For instance, novel Fmoc-protected nucleoaminoacids based on a 4-piperidinyl glycine (B1666218) scaffold have been synthesized and used as building blocks for the solid-phase assembly of nucleopeptides. nih.gov This demonstrates how an Fmoc-protected piperidine derivative can be strategically positioned within a peptide backbone, which can then be further elaborated or cyclized. The piperidine ring, once incorporated, imparts conformational rigidity and specific stereochemical properties to the macrocycle, which can be crucial for its biological function.

Precursor in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. mdpi.com Their synthesis involves a controlled, stepwise, generational growth from a central core. This compound can serve as a valuable precursor in the divergent synthesis of dendrimers, where the piperidine moiety acts as a branching point.

In a typical divergent approach, the core molecule is reacted with monomers that add a new layer or "generation" to the structure. mdpi.com By using a derivative of this compound functionalized with additional reactive sites, the piperidine ring can be installed as a branching unit. The Fmoc group plays a crucial role by masking the piperidine nitrogen, allowing other chemical transformations to be performed on the periphery of the growing dendrimer.

Intermediate in Heterocyclic Compound Construction

The piperidine ring is a common structural motif in a vast array of natural products and pharmacologically active compounds. This compound serves as a stabilized intermediate for the construction of more complex, fused heterocyclic systems. The Fmoc-protected nitrogen allows for various chemical modifications to be made on the piperidine ring or on substituents attached to it, without interference from the nucleophilic nitrogen.

Following these modifications, the Fmoc group can be removed to liberate the piperidine nitrogen, which can then participate in intramolecular cyclization reactions to form bicyclic or polycyclic heterocyclic structures. For example, research has shown that N-protected azepines can undergo cycloaddition reactions with alkynes to form new, complex 9-azabicyclo[4.2.1]nona-2,4,7-trienes. researchgate.net While this example involves a seven-membered azepine ring, the principle is directly applicable to the six-membered piperidine ring of the title compound.

By introducing appropriate functional groups onto the piperidine ring of this compound, subsequent deprotection and intramolecular reactions can be designed to yield a variety of fused piperidine derivatives. This strategy provides a powerful tool for generating novel heterocyclic scaffolds for medicinal chemistry and materials science.

Applications in Solid-Phase Organic Synthesis

Solid-Phase Organic Synthesis (SPOS), and particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern chemical and biomedical research. hilarispublisher.com The methodology relies on anchoring the first building block to an insoluble polymer resin and then sequentially adding further units. The key advantage is that excess reagents and byproducts can be simply washed away after each step. researchgate.net

This compound and its derivatives are perfectly suited for this technology. The Fmoc protecting group is central to one of the two major strategies in SPPS (Fmoc/tBu chemistry). hilarispublisher.com The synthesis cycle involves:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a 20% solution of piperidine in DMF to expose a free N-terminal amine. nih.govresearchgate.net

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. peptide.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin, forming a new peptide bond. nih.gov

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled. The use of the Fmoc group is advantageous because the repeated deprotection steps are performed under mild basic conditions, which preserves acid-labile protecting groups often used for amino acid side chains. hilarispublisher.com The piperidine moiety of the title compound can be incorporated as a non-standard amino acid or a scaffold component within a peptide chain synthesized on a solid support, enabling the creation of complex peptidomimetics and other polymers. nih.gov

Advanced Spectroscopic and Analytical Characterization of 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy serves as a primary method for the unambiguous structural elucidation of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework, confirming the connectivity of atoms and the spatial relationships between different parts of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the fluorenyl and piperidine (B6355638) moieties. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (δ 7.0–8.0 ppm). The benzylic proton at the 9-position of the fluorene (B118485) ring is a distinct triplet, while the methylene (B1212753) protons of the ester group also give rise to a characteristic signal. The protons on the piperidine ring are observed in the upfield region, often as broad multiplets due to conformational flexibility.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed around δ 155 ppm. The aromatic carbons of the fluorenyl group resonate in the δ 120–145 ppm range, while the carbons of the piperidine ring appear in the more shielded upfield region.

2D NMR Techniques: To resolve signal overlap and definitively assign proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. uni-muenchen.de

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the fluorenyl and piperidine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the fluorenylmethoxycarbonyl group and the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Fluorenyl Aromatic Protons | 7.80 - 7.30 (m) | 143.9, 141.3 |

| 127.7, 127.1 | ||

| 125.1, 120.0 | ||

| Fluorenyl CH (Position 9) | 4.25 (t) | 47.2 |

| Ester CH₂ | 4.45 (d) | 67.0 |

| Carbamate C=O | - | 154.9 |

| Piperidine CH₂ (α to N) | 3.40 - 3.60 (m) | ~45.0 |

| Piperidine CH₂ (β, γ to N) | 1.40 - 1.70 (m) | ~25.8, ~24.4 |

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the purity of this compound. It is particularly effective when coupled with liquid chromatography for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to verify the identity and purity of the synthesized compound. The sample is first separated by HPLC, and the eluent is directly introduced into a mass spectrometer. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily detected. For this compound (Molecular Formula: C₂₀H₂₁NO₂), the expected monoisotopic mass is 307.16 g/mol . The detection of a prominent ion at m/z 308.16 confirms the identity of the target compound. The purity is assessed by integrating the area of the main peak in the total ion chromatogram (TIC).

Table 2: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molecular Weight | 307.39 g/mol |

| Monoisotopic Mass | 307.1572 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 308.1645 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, purity assessment, and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of Fmoc-protected compounds. reddit.com A C18 column is typically used with a mobile phase gradient consisting of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the fluorenyl group has a strong chromophore. The purity of the compound is determined by the relative area of its peak in the chromatogram. This technique is also used to monitor the progress of synthesis and deprotection reactions, where the appearance of byproducts like the dibenzofulvene-piperidine adduct can be tracked. redalyc.orgiaea.org

UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. peptide.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. UPLC methods for Fmoc-derivatives also typically employ C18 columns with acetonitrile/water gradients. researchgate.net The increased speed and efficiency of UPLC make it particularly suitable for high-throughput screening and quality control applications where rapid analysis of numerous samples is required.

Table 3: Typical HPLC/UPLC Analytical Conditions

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm for HPLC) |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | Linear gradient, e.g., 10% to 95% B over 15 min |

| Flow Rate | ~1.0 mL/min (HPLC), ~0.4 mL/min (UPLC) |

| Detection | UV at 265 nm or 301 nm |

| Column Temperature | 30 °C |

Other Spectroscopic and Diffraction Methods for Structural Analysis

While NMR, IR, and mass spectrometry are primary tools for the characterization of "this compound," a more definitive and detailed three-dimensional structural elucidation can be achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For complex molecules such as the derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction is a critical step. The crystallization process often involves methods like vapor diffusion, where the compound is dissolved in a suitable solvent and allowed to slowly crystallize as a less soluble anti-solvent diffuses into the solution. For instance, a single crystal of a related compound, (2R)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride, was successfully grown using a vapor diffusion method with methanol (B129727) and heptane. researchgate.net

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction data collected can be used to solve and refine the crystal structure, revealing the precise spatial arrangement of atoms. This analysis can confirm the connectivity of the atoms and provide detailed geometric parameters.

The following interactive table presents representative crystallographic data that could be obtained from a single-crystal X-ray diffraction experiment on a derivative of the title compound, illustrating the detailed structural information that this technique provides.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1880.1(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.258 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative of a typical Fmoc-protected piperidine derivative and is for illustrative purposes only, as specific data for this compound is not publicly available.

In addition to X-ray diffraction, other techniques such as UV-visible spectroscopy can be employed to study the electronic properties of the molecule, particularly the fluorenyl chromophore. The absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine, a related compound, shows characteristic absorption bands that can be used for quantitative analysis. researchgate.net

Computational and Theoretical Studies on 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Properties

No specific studies detailing quantum chemical calculations to determine the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other electronic properties of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate have been identified.

Molecular Dynamics Simulations and Conformational Analysis

There are no available molecular dynamics simulation studies that investigate the conformational landscape, flexibility, or intermolecular interactions of this compound in various solvent environments.

Prediction of Reactivity and Elucidation of Reaction Pathways

Dedicated computational studies predicting the reactivity of this compound or elucidating the mechanisms of its potential reaction pathways are not present in the current body of scientific literature.

Structure-Reactivity Relationship Modeling

No quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models specifically involving this compound have been reported.

Synthetic Derivatization and Analogue Development of 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate

Systematic Modification of the Piperidine (B6355638) Core

The piperidine ring of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate offers a versatile platform for structural diversification. Systematic modifications to this core can significantly influence the molecule's conformation, basicity, and interactions with biological targets. One notable approach involves the introduction of substituents at various positions on the piperidine ring.

A key example of this strategy is the synthesis of (S)- and (R)-9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate. researchgate.net This derivatization introduces a chiral center and a primary amine group onto the piperidine core, opening avenues for further functionalization or for mimicking the side chains of amino acids. The synthesis is typically achieved by reacting 3-aminopiperidine dihydrochloride (B599025) with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate. researchgate.net This reaction proceeds under mild conditions and affords the desired product in good yield.

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Aminopiperidine dihydrochloride | 1. Fmoc-Cl, Na2CO3, dioxane/water (1:1), rt, 4 h | (9H-fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate | Not specified |

Further modifications can be envisioned, such as the introduction of alkyl, aryl, or functional groups at other positions of the piperidine ring. These modifications can be achieved through various synthetic routes, including the use of substituted piperidine precursors or through post-synthetic modifications of the this compound scaffold. The resulting analogues provide a library of compounds with diverse steric and electronic properties, which can be valuable for structure-activity relationship (SAR) studies.

Introduction of Substituents onto the Fluorene (B118485) Moiety

The fluorene moiety of this compound, while primarily serving as a protecting group, can also be a target for chemical modification. The introduction of substituents onto the aromatic rings of the fluorene can modulate the electronic properties of the protecting group, influencing its stability and cleavage conditions. Furthermore, these substituents can engage in specific interactions with biological targets, transforming the fluorene from a passive protecting group into a pharmacophoric element.

Synthetic strategies for introducing substituents onto the fluorene ring are well-established and can be adapted for the derivatization of this compound. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of functional groups at different positions of the fluorene ring system. The regioselectivity of these reactions is governed by the directing effects of the existing aromatic system.

For instance, nitration of the fluorene ring can be achieved using standard nitrating agents, followed by reduction to the corresponding amino group. This amino group can then serve as a handle for further functionalization, such as acylation or sulfonylation, to introduce a diverse array of substituents.

| Parent Compound | Reaction | Reagents | Potential Substituents |

| This compound | Nitration | HNO3, H2SO4 | -NO2 |

| Nitro-fluorene derivative | Reduction | SnCl2, HCl or H2, Pd/C | -NH2 |

| Amino-fluorene derivative | Acylation | Acyl chloride, base | -NHCOR |

Design and Synthesis of Piperidine-1-carboxylate Analogues with Modified Protecting Groups

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its base-lability, allowing for mild deprotection conditions. However, in certain synthetic contexts, alternative protecting groups may be desirable to achieve orthogonal deprotection strategies or to fine-tune the properties of the final molecule. The design and synthesis of piperidine-1-carboxylate analogues with protecting groups other than Fmoc is an active area of research.

A variety of alternative protecting groups can be envisioned, each with its own unique cleavage conditions. For example, the tert-butoxycarbonyl (Boc) group, which is acid-labile, offers an orthogonal deprotection strategy to the base-labile Fmoc group. The synthesis of Boc-protected piperidine-1-carboxylate would involve the reaction of piperidine-1-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc2O).

Another class of protecting groups that could be employed are those that are cleavable under specific conditions, such as photolabile or enzymatically cleavable groups. The development of such analogues would expand the synthetic utility of the piperidine-1-carboxylate scaffold and enable its application in a broader range of chemical and biological systems.

| Protecting Group | Typical Reagent for Introduction | Cleavage Condition | Orthogonality to Fmoc |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Acidic (e.g., TFA) | Yes |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis | Yes |

| Allyloxycarbonyl (Alloc) | Allyl chloroformate | Pd(0) catalysis | Yes |

The synthesis of these analogues would follow standard procedures for the introduction of the respective protecting groups onto the piperidine nitrogen. The availability of a diverse panel of piperidine-1-carboxylate building blocks with different protecting groups would significantly enhance the flexibility and efficiency of complex molecule synthesis.

Future Directions and Emerging Research Avenues for 9h Fluoren 9 Yl Methyl Piperidine 1 Carboxylate

Development of Greener Synthetic Methodologies for its Production and Utilization

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. Research into (9H-fluoren-9-yl)methyl piperidine-1-carboxylate is increasingly focused on sustainable practices for both its synthesis and its subsequent use in synthetic workflows.

Greener Production: The conventional synthesis of Fmoc-protected amines often involves chlorinated solvents and organic bases. Future methodologies are moving towards more environmentally benign conditions. Research has demonstrated the feasibility of Fmoc protection of amines using ultrasound irradiation in catalyst-free systems, which can lead to excellent yields in shorter reaction times. scielo.br Another promising approach is the use of water as a solvent, which is economical, safe, and environmentally friendly. rsc.orgresearchgate.net The development of catalyst-free procedures in aqueous media for the Fmoc protection of various amines represents a significant step forward in reducing the environmental impact of producing compounds like this compound. rsc.org

Greener Utilization: The utility of this compound lies in its role as a precursor, where the Fmoc group is eventually removed to unmask the piperidine (B6355638) nitrogen. This deprotection step traditionally uses a 20% solution of piperidine in N,N-dimethylformamide (DMF), both of which are under regulatory scrutiny due to toxicity concerns. rsc.orgnih.gov A major area of future research is the replacement of this system. Several alternatives have been identified that offer a greener profile. rsc.org For instance, 3-(diethylamino)propylamine (B94944) (DEAPA) has been shown to be a viable substitute for piperidine, effectively removing the Fmoc group while minimizing side reactions. rsc.orgrsc.org Other bases such as 4-methylpiperidine (B120128) and pyrrolidine (B122466) have also been investigated as effective Fmoc removal agents, expanding the toolkit for sustainable synthesis. acs.orgresearchgate.net Furthermore, replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or γ-valerolactone is a key goal. nih.govacs.org

| Alternative Reagent | Typical Solvent(s) | Key Advantages | Research Findings/Citations |

|---|---|---|---|

| 3-(diethylamino)propylamine (DEAPA) | N-octyl-pyrrolidone (NOP), Dimethyl carbonate (DMC) | Viable piperidine alternative; minimizes side product formation. | rsc.orgrsc.org |

| 4-Methylpiperidine | DMF, 2-MeTHF | Similar efficiency to piperidine; not a controlled substance. | researchgate.netiris-biotech.de |

| Pyrrolidine | DMF, Less polar solvent mixtures | Efficient Fmoc removal, expands the available green solvent space. | acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | Non-nucleophilic base, useful for sensitive sequences. | iris-biotech.de |

Integration into Automated Flow Chemistry Systems for Efficient Synthesis

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch processing. advancedchemtech.com The integration of the synthesis and application of this compound into automated flow systems is a significant future direction.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov Researchers have successfully developed continuous flow protocols for the synthesis of various N-protected and α-substituted piperidines, demonstrating the feasibility of applying this technology to the production and derivatization of the title compound. acs.orgorganic-chemistry.org For example, flow electrochemistry has been used for the scalable synthesis of piperidine intermediates. nih.govresearchgate.net Such systems can be automated to perform multi-step sequences, where this compound could be synthesized, deprotected, and coupled with other molecules in a continuous, uninterrupted process. This approach is particularly relevant to its use in solid-phase peptide synthesis (SPPS), where automation is already well-established. durham.ac.uk Adapting its chemistry to microfluidic systems containing packed columns of supported reagents and scavengers would enable the rapid and clean synthesis of complex molecules without the need for traditional purification, significantly accelerating discovery workflows. durham.ac.uk

Exploration in Supramolecular Chemistry and Advanced Organic Materials Science

The fluorenyl moiety of this compound possesses unique photophysical and structural properties that are highly attractive for materials science. tue.nl The planar, aromatic fluorene (B118485) core is known for its high thermal stability and strong blue fluorescence, making it a key component in organic electronics. nih.govresearchgate.net Future research will likely focus on leveraging the title compound as a versatile building block for novel supramolecular assemblies and advanced organic materials.

The ability of fluorene units to engage in π-π stacking interactions allows them to self-assemble into ordered structures. researchgate.net By chemically modifying the piperidine ring after Fmoc deprotection, researchers can attach other functional groups, creating amphiphilic molecules for self-assembly in solution or monomers for polymerization. These fluorene-based systems could find applications as:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the fluorenyl group makes it an excellent candidate for blue-emissive materials in OLED displays. smolecule.com

Organic Thin-Film Transistors (OTFTs): The charge transport properties of polyfluorenes are well-documented, and new materials incorporating the piperidine scaffold could offer tunable electronic characteristics. nih.gov

Chemical Sensors: The fluorescence of the fluorenyl unit can be sensitive to its local environment. Materials could be designed where binding of an analyte to a receptor attached to the piperidine ring modulates the fluorescence, enabling sensing applications. smolecule.com

| Potential Application Area | Key Property Derived from Fluorenyl Group | Role of Piperidine Scaffold |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High-efficiency blue fluorescence, thermal stability. | Provides a non-conjugated linker to tune solubility and morphology. |

| Organic Thin-Film Transistors (OTFTs) | Charge transport capabilities, film-forming properties. | Acts as a modifiable handle to control intermolecular packing. |

| Chemical Sensors | Environment-sensitive fluorescence (quenching/enhancement). | Serves as a structural base for attaching specific analyte receptors. |

| Supramolecular Gels | π-π stacking interactions promoting self-assembly. | Allows for the introduction of directional interactions (e.g., H-bonds). |

Catalyst Design and Ligand Development Based on the Piperidine Scaffold

The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry and is also a foundational structure in the design of ligands for transition metal catalysis and organocatalysis. nih.govdigitellinc.com A significant future research avenue for this compound is its use as a precursor for novel catalysts and ligands.

Upon removal of the Fmoc group, the secondary amine of the piperidine ring becomes available for further functionalization. Chiral groups can be introduced to create enantiopure ligands for asymmetric catalysis. Piperidine-based ligands have been successfully employed in a variety of catalytic systems. For example, complexes of magnesium, zinc, and ruthenium incorporating piperidine-derived ligands have shown activity in ring-opening polymerization and metathesis reactions. iaea.orgrsc.org Similarly, palladium catalysts with piperidine-based ligands are effective in cross-coupling and amination reactions. nih.gov

Furthermore, the piperidine motif is central to many organocatalysts. researchgate.net The nitrogen atom can act as a Lewis base or be part of a more complex catalytic system, such as in proline-derived catalysts. By using the deprotected piperidine scaffold from the title compound, researchers can design and synthesize novel organocatalysts for reactions like asymmetric Mannich or Michael additions. nih.govresearchgate.net The combination of biocatalysis and organocatalysis, where enzymes and small organic molecules work in tandem, is a rapidly growing field where new piperidine-based catalysts could play a crucial role. nih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate, and how are purity and yield optimized?

- Methodology : The compound is synthesized via Fmoc-protection of piperidine derivatives using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Reaction optimization includes:

- Stoichiometry : 1.2 equivalents of Fmoc-Cl to ensure complete reaction.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product with >95% purity.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to confirm reaction completion.

- Yield Enhancement : Controlled temperature (0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. What role does this compound play in solid-phase peptide synthesis, and what are the standard deprotection conditions?

- Role : The Fmoc group acts as a temporary protecting agent for amine functionalities during peptide elongation. Its steric bulk and UV-active fluorenyl moiety facilitate monitoring.

- Deprotection Protocol :

- Reagent : 20% (v/v) piperidine in DMF.

- Mechanism : Base-induced β-elimination cleaves the Fmoc group.

- Procedure : Two sequential treatments (5 min and 15 min) under nitrogen to ensure complete removal, followed by DMF/DCM washes to eliminate by-products.

- Critical Parameters : Avoid prolonged exposure to piperidine to prevent peptide backbone degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing novel Fmoc-piperidine derivatives?

- NMR Contradictions : Rotameric conformations (e.g., piperidine chair-flipping) may split signals. Strategies include:

- Variable-Temperature NMR : Conduct experiments at 25–60°C to coalesce split peaks.

- 2D Techniques : HSQC and COSY correlations to assign proton-carbon networks.

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ions. For ambiguous fragments, tandem MS/MS or isotopic pattern analysis resolves structural uncertainties.

- Crystallographic Validation : X-ray diffraction using SHELX software (SHELXL/SHELXS) provides definitive bond-length/angle data. Refinement protocols in SHELXL resolve disorder in fluorenyl or piperidine moieties .

Q. What strategies are effective in enhancing the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Storage Stability :

- Temperature : Store at –20°C in amber vials with desiccants (e.g., molecular sieves).

- Solvent : Dissolve in anhydrous DCM or DMF for long-term storage (6–12 months).

- pH Sensitivity :

- Stability Range : pH 4–8 in aqueous buffers. Avoid strong acids (cleave Fmoc) or bases (premature deprotection).

- Stabilizing Additives : 0.1% (w/v) butylated hydroxytoluene (BHT) prevents oxidative degradation.

- Handling : Use freshly distilled solvents to eliminate trace nucleophiles (e.g., water, alcohols) that may hydrolyze the carbamate .

Q. In crystallographic studies of Fmoc-protected compounds, how can SHELX software be utilized to resolve structural ambiguities?

- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes phase errors.

- Structure Solution :

- SHELXD : Direct methods for initial phase determination, particularly for twinned crystals.

- SHELXL : Refinement with constraints (e.g., AFIX commands) for flexible piperidine/fluorenyl groups.

- Disorder Modeling : Use PART instructions to model alternative conformers (e.g., fluorenyl rotation).

- Validation : Check R-factor convergence (<5% discrepancy) and validate with CCDC Mercury’s geometry tools.

- Case Study : For piperidine ring puckering, compare Cremer-Pople parameters derived from SHELXL outputs to literature values .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation; install local exhaust for powder handling.

- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 min and consult a physician.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Analytical and Methodological Considerations

Q. How can researchers validate the enantiomeric purity of Fmoc-piperidine derivatives synthesized using chiral catalysts?

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare spectra with known enantiomers; peak sign inversion confirms opposite configuration.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for absolute configuration assignment.

- X-ray Crystallography : Anomalous dispersion effects in SHELXL refine Flack parameters to determine handedness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.